3-(3-Methoxyphenyl)-1-benzofuran-5-ol
CAS No.: 1573547-60-0
Cat. No.: VC4352972
Molecular Formula: C15H12O3
Molecular Weight: 240.258
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1573547-60-0 |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.258 |
IUPAC Name | 3-(3-methoxyphenyl)-1-benzofuran-5-ol |
Standard InChI | InChI=1S/C15H12O3/c1-17-12-4-2-3-10(7-12)14-9-18-15-6-5-11(16)8-13(14)15/h2-9,16H,1H3 |
Standard InChI Key | UUUCHCBUPKEECS-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(3-methoxyphenyl)-1-benzofuran-5-ol, reflects its benzofuran backbone fused with a 3-methoxyphenyl group at position 3 and a hydroxyl group at position 5. The planar benzofuran system consists of a benzene ring fused to a furan heterocycle, while the methoxy (-OCH) and hydroxyl (-OH) groups introduce polar substituents that influence solubility and reactivity.
Table 1: Key Structural and Physicochemical Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.258 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-1-benzofuran-5-ol |
SMILES | COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O |
Topological Polar Surface Area | 46.5 Ų |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (furanyl oxygen, methoxy, hydroxyl) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation. The -NMR spectrum reveals distinct proton environments:
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Aromatic protons: Resonances between δ 6.5–8.0 ppm, with splitting patterns indicating substitution on the benzofuran core.
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Methoxy group: A singlet at δ ~3.8 ppm integrating for three protons.
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Hydroxyl proton: A broad peak at δ ~5.5 ppm, exchangeable with DO.
IR spectroscopy identifies functional groups through characteristic absorptions:
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O-H stretch: Broad band near 3200–3500 cm.
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C-O-C (furan): Strong absorption at ~1250 cm.
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Aromatic C=C: Peaks at 1450–1600 cm.
Synthesis and Chemical Reactivity
Synthetic Routes
Benzofuran synthesis often involves transition metal-catalyzed cyclization or coupling reactions. For 3-(3-methoxyphenyl)-1-benzofuran-5-ol, a plausible route involves:
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Sonogashira Coupling: Reaction of 3-iodo-5-hydroxybenzofuran with 3-methoxyphenylacetylene under palladium catalysis to form the carbon-carbon bond .
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Cyclization: Acid- or base-mediated closure of intermediate alkynes to form the furan ring .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Coupling | Pd(PPh), CuI, NEt, THF | 65–75% |
Cyclization | KCO, DMF, 80°C | 80–85% |
Reactivity and Functionalization
The hydroxyl group at position 5 undergoes typical phenol reactions:
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Esterification: Acetylation with acetic anhydride yields the 5-acetoxy derivative .
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O-Methylation: Treatment with methyl iodide forms 5-methoxy-3-(3-methoxyphenyl)benzofuran .
The methoxy group is resistant to nucleophilic substitution but can undergo demethylation under strong acidic conditions (e.g., BBr) to form a catechol derivative .
Analytical and Industrial Applications
Chromatographic Analysis
Reverse-phase HPLC with UV detection (λ = 280 nm) resolves the compound using a C18 column and acetonitrile-water mobile phase (70:30 v/v). Retention time: ~8.2 minutes.
Material Science Applications
Benzofurans serve as precursors for organic semiconductors due to their planar π-conjugated systems. Electropolymerization of 3-(3-methoxyphenyl)-1-benzofuran-5-ol could yield conductive films with bandgaps of ~2.5 eV, suitable for OLEDs .
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